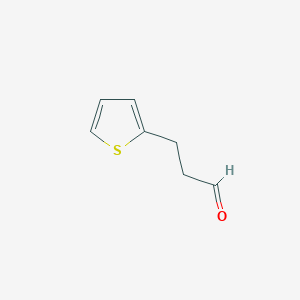
3-(Thiophen-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenepropanal is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 2-Thiophenepropanal has the molecular formula C7H8OS and is characterized by the presence of a thiophene ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophenepropanal can be achieved through several methods. One common approach involves the condensation of thiophene with propanal under acidic conditions. Another method includes the use of thiophene-2-carboxaldehyde as a starting material, which undergoes a Grignard reaction with an appropriate alkyl magnesium halide, followed by oxidation to yield 2-Thiophenepropanal .
Industrial Production Methods: Industrial production of 2-Thiophenepropanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenepropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-propanoic acid.
Reduction: Reduction reactions can convert it into thiophene-2-propanol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
- Oxidation yields thiophene-2-propanoic acid.
- Reduction produces thiophene-2-propanol.
- Substitution reactions result in various halogenated or nitrated thiophene derivatives .
Scientific Research Applications
2-Thiophenepropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thiophenepropanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-Thiophenepropanal can be compared with other thiophene derivatives:
Properties
CAS No. |
26359-21-7 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-thiophen-2-ylpropanal |
InChI |
InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 |
InChI Key |
AZAXFLWCDPQVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















